molecular formula C17H13F2NO3 B2863330 N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1206999-64-5

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No. B2863330
CAS RN: 1206999-64-5
M. Wt: 317.292
InChI Key: PUBLPMVPJNFSHR-UHFFFAOYSA-N
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Description

The compound “N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is likely to be an organic compound containing a difluoromethoxy group attached to a phenyl ring, which is further attached to an indene ring with a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethoxy group, phenyl ring, indene ring, and carboxamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. The difluoromethoxy group, phenyl ring, indene ring, and carboxamide group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Polymer Science Applications

Soluble Aromatic Polyamides and Gas Transport Characteristics : Polyamides containing the phenylindane moiety, related to the query compound, show high solubility in polar aprotic solvents and exhibit very high glass transition temperatures. These materials possess attractive gas separation characteristics, combining high gas permeability coefficients with high gas separation factors (Ding & Bikson, 2002).

Medicinal Chemistry Applications

Antifungal Activity : Compounds structurally related to the query compound have been synthesized and tested for antifungal activity against various phytopathogenic fungi. One particular derivative showed higher antifungal activity than boscalid, a commercial antifungal agent (Du et al., 2015).

Inhibition of Transcription Factors : Structure-activity relationship studies of compounds related to the query molecule revealed their potential as inhibitors of NF-kappaB and AP-1 transcription factors. Modifications to the pyrimidine portion of these compounds have shown to affect their cell-based activity and potential oral bioavailability (Palanki et al., 2000).

Materials Science Applications

Fluorinated Polyamides : Novel fluorinated aromatic polyamides, incorporating elements similar to the query compound, were prepared and demonstrated high solubility in polar solvents, excellent thermal stability, and attractive mechanical properties. These materials show potential for advanced applications in areas requiring materials with high performance and stability (Hsiao & Chen, 2003).

Electrocatalytic Water Oxidation : Nickel (II) complexes of ligands related to the query compound have been synthesized and characterized for their potential in electrocatalytic water oxidation. These studies provide insights into the design and application of novel catalysts for energy conversion processes (Lin et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its potential applications .

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-17(19)23-11-5-3-4-10(8-11)20-16(22)14-9-15(21)13-7-2-1-6-12(13)14/h1-8,14,17H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBLPMVPJNFSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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